11-Chlorodibenzo[b,f][1,4]thiazepine

Physicochemical characterization Process chemistry Intermediate procurement

11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3) is a tricyclic heterocyclic compound with the molecular formula C₁₃H₈ClNS and a molecular mass of 245.73 g·mol⁻¹. It belongs to the dibenzo[b,f][1,4]thiazepine class and is characterized by a chlorine atom at the 11-position of the central thiazepine ring, existing as an iminochloride (C=N–Cl) rather than an aryl chloride.

Molecular Formula C13H8ClNS
Molecular Weight 245.73 g/mol
CAS No. 13745-86-3
Cat. No. B081272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Chlorodibenzo[b,f][1,4]thiazepine
CAS13745-86-3
Molecular FormulaC13H8ClNS
Molecular Weight245.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl
InChIInChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
InChIKeyZFOZNNFYECYUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3): Core Intermediate for Quetiapine Synthesis and Reference Standard Procurement


11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3) is a tricyclic heterocyclic compound with the molecular formula C₁₃H₈ClNS and a molecular mass of 245.73 g·mol⁻¹ [1]. It belongs to the dibenzo[b,f][1,4]thiazepine class and is characterized by a chlorine atom at the 11-position of the central thiazepine ring, existing as an iminochloride (C=N–Cl) rather than an aryl chloride . The compound serves as the indispensable penultimate intermediate in the industrial synthesis of quetiapine fumarate (Seroquel®), a widely prescribed atypical antipsychotic [2]. Additionally, it is a recognized pharmacopeial impurity (Quetiapine Impurity F) and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) [3].

Why Generic Substitution Fails: Structural and Functional Uniqueness of 11-Chlorodibenzo[b,f][1,4]thiazepine (13745-86-3)


Compounds within the dibenzo[b,f][1,4]thiazepine and related dibenzo-oxazepine families cannot be considered interchangeable. The 11-chloro substitution in this compound creates a reactive iminochloride center that is mechanistically distinct from aryl chlorides in structural analogs such as clothiapine (8-chloro substitution) . The sulfur bridge in the thiazepine core differentiates it from the oxygen-bridged dibenzo-oxazepine series used in loxapine synthesis, resulting in divergent downstream synthetic pathways and pharmacological profiles . Furthermore, the compound's specific role as both a synthetic intermediate and a defined pharmacopeial impurity (Impurity F) means that purity specifications, storage conditions (inert atmosphere, 2–8°C), and analytical characterization requirements differ fundamentally from those of the ketone precursor (dibenzo[b,f][1,4]thiazepin-11(10H)-one) or the piperazinyl successor intermediate . Substituting any of these compounds without rigorous revalidation would compromise synthetic yield, impurity profiling accuracy, and regulatory compliance.

Quantitative Differentiation: 11-Chlorodibenzo[b,f][1,4]thiazepine (13745-86-3) vs. Structural and Functional Analogs


Melting Point Differential vs. Ketone Precursor (3159-07-7): Handling and Purification Advantage for Downstream Processing

11-Chlorodibenzo[b,f][1,4]thiazepine exhibits a melting point of 110–111 °C, which is approximately 154 °C lower than that of its direct synthetic precursor, dibenzo[b,f][1,4]thiazepin-11(10H)-one (265 °C) [1]. This substantial depression in melting point reflects the replacement of the polar carbonyl group (C=O) with a less polar iminochloride moiety (C=N–Cl), reducing intermolecular hydrogen bonding and lattice energy. The lower melting point facilitates dissolution in organic solvents at moderate temperatures, simplifying transfer, recrystallization, and subsequent condensation with 4-[2-(2-hydroxyethoxy)ethyl]piperazine in refluxing toluene or xylene for quetiapine synthesis.

Physicochemical characterization Process chemistry Intermediate procurement

Synthetic Yield Benchmarking: 92.6% Isolated Yield via Optimized POCl₃/Triethylamine Chlorination vs. Alternative Methods

In the industrial-scale synthesis of quetiapine fumarate, 11-chlorodibenzo[b,f][1,4]thiazepine is obtained from dibenzo[b,f][1,4]thiazepin-11(10H)-one via chlorination with phosphorus oxychloride (POCl₃). The optimized process employing POCl₃ in the presence of triethylamine in xylene at reflux temperature delivers an isolated yield of 92.6% [1]. This compares closely with the Vilsmeier reagent-based method (bis(trichloromethyl)carbonate/DMF in toluene at 112 °C), which reports a 92% isolated yield [2]. In contrast, the corresponding oxygen-bridged loxapine key starting material, 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-91-6), requires a distinct reductive amidation route with reported yields in the 70–92% range depending on substrate substitution, and its synthesis involves fundamentally different reagents (sodium dithionite, DMSO) . The consistently high yields for the target compound across multiple synthetic methodologies underscore its reliable production at scale.

Process optimization Chlorination efficiency Quetiapine intermediate synthesis

Iminochloride (C=N–Cl) Reactivity vs. Aryl Chloride: Distinct Electrophilic Character Enabling Specific Piperazine Condensation

The chlorine atom in 11-chlorodibenzo[b,f][1,4]thiazepine resides at the 11-position of the central thiazepine ring as an iminochloride (C=N–Cl). This electronic configuration renders the carbon center highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) by primary and secondary amines, including piperazine derivatives. In contrast, the chlorine atom in clothiapine (8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine; CAS 2058-52-8) is positioned as a classical aryl chloride at the 8-position of the benzene ring, which exhibits substantially lower reactivity toward nucleophilic displacement under analogous conditions . While no direct kinetic isotopic labeling comparison exists, the established synthetic pathway—whereby 11-chlorodibenzo[b,f][1,4]thiazepine is condensed with 4-[2-(2-hydroxyethoxy)ethyl]piperazine in refluxing xylene with NaOH to yield quetiapine free base in 92% molar yield—demonstrates the practical synthetic utility of this enhanced electrophilicity [1]. The aryl chloride in clothiapine was introduced after piperazine coupling (i.e., the 8-chloro substituent is pre-installed on the benzene ring prior to ring closure), underscoring the divergent reactivity profiles.

Nucleophilic substitution Iminochloride chemistry Reaction selectivity

Pharmacopeial Impurity Identity: Specified as Quetiapine Impurity F with Validated HPLC Retention Time for ANDA Regulatory Submissions

11-Chlorodibenzo[b,f][1,4]thiazepine is officially designated as Quetiapine Impurity F in pharmacopeial monographs and is routinely employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions for generic quetiapine formulations [1]. In a comprehensive impurity profiling study (Naidu et al., Pharmazie 2008), six unknown impurities plus one known intermediate were identified in quetiapine fumarate at levels ranging from 0.05–0.15% by reverse-phase HPLC; the known intermediate was 11-piperazinyldibenzo[b,f][1,4]thiazepine, and all structures were confirmed by independent synthesis and co-injection in HPLC to establish unambiguous retention times [2]. The availability of 11-chlorodibenzo[b,f][1,4]thiazepine as a characterized reference standard (typically ≥95% purity, with Certificate of Analysis providing NMR, HPLC, and MS data) enables generic manufacturers to spike and track this specific process-related impurity throughout API production and stability studies. In contrast, other dibenzo-thiazepine analogs such as clothiapine or the oxazepine-series intermediates are not part of the quetiapine impurity specification and lack this defined regulatory role.

Impurity profiling Reference standard ANDA regulatory compliance

Molecular Weight and Structural Compactness vs. Clothiapine: Implications for Synthetic Intermediate Reactivity and Purification Monitoring

11-Chlorodibenzo[b,f][1,4]thiazepine has a molecular weight of 245.73 g·mol⁻¹ and comprises a compact tricyclic core (C₁₃H₈ClNS) with no pendant substituents beyond the 11-chloro group [1]. In comparison, the structurally related atypical antipsychotic clothiapine (CAS 2058-52-8) has a molecular weight of 343.87 g·mol⁻¹ (C₁₈H₁₈ClN₃S), incorporating an additional 4-methylpiperazine moiety at the 11-position and an aryl chlorine at the 8-position . The molecular weight differential of 98.14 g·mol⁻¹ (approximately 40% larger for clothiapine) reflects the presence of the piperazine substituent, which is absent in the target intermediate. This difference is analytically significant: the target compound's lower molecular weight and distinct UV chromophore enable unambiguous mass spectrometric (MS) and HPLC-UV monitoring during reaction progression, allowing process chemists to track consumption of the starting iminochloride and formation of the piperazinyl-coupled product (ΔMW = +133.2 g·mol⁻¹ upon condensation with piperazine) without interference from structurally unrelated species.

Molecular weight differentiation Structural comparison Reaction monitoring

Storage and Stability Requirements vs. Ketone Precursor: Inert Atmosphere and Refrigerated Storage as Procurement Decision Factors

11-Chlorodibenzo[b,f][1,4]thiazepine requires storage under an inert atmosphere at 2–8 °C (or −20 °C for prolonged stability) to prevent hydrolysis of the moisture-sensitive iminochloride bond . This contrasts with its ketone precursor, dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7), which is stable as a solid at room temperature and is typically stored at ambient conditions or refrigerated (0–10 °C) for long-term preservation . The iminochloride functionality is susceptible to hydrolysis back to the ketone in the presence of atmospheric moisture, necessitating careful handling under anhydrous conditions. This stability differential has direct implications for procurement: the target compound is typically supplied in sealed, moisture-protected packaging with a Certificate of Analysis confirming purity ≥95%, and some vendors note that the compound may be subject to discontinuation due to instability . Procurement planning must therefore account for refrigerated shipping, on-site cold storage capacity, and lot-specific retest dating.

Stability Storage conditions Procurement logistics

Best-Fit Application Scenarios for 11-Chlorodibenzo[b,f][1,4]thiazepine (CAS 13745-86-3) Based on Quantitative Evidence


Generic Quetiapine API Manufacturing: High-Yield Intermediate for Multi-Kilogram Scale Synthesis

For generic pharmaceutical manufacturers developing ANDA products for quetiapine fumarate tablets, 11-chlorodibenzo[b,f][1,4]thiazepine is the preferred penultimate intermediate. The optimized POCl₃/triethylamine chlorination route delivers an isolated yield of 92.6%, ensuring robust cost-of-goods at industrial scale [1]. Its melting point of 110–111 °C facilitates dissolution in refluxing xylene for the subsequent piperazine condensation step, which proceeds to quetiapine free base in 92% molar yield [2]. Procurement specifications should require purity ≥95% by HPLC, with full characterization data (¹H NMR, ¹³C NMR, MS) and residual solvent analysis to meet ICH Q3C guidelines.

Quetiapine ANDA Analytical Support: Certified Impurity F Reference Standard for HPLC Method Validation

Analytical development laboratories supporting quetiapine ANDA submissions require 11-chlorodibenzo[b,f][1,4]thiazepine as a characterized impurity reference standard (Quetiapine Impurity F). The compound's established HPLC retention time—confirmed by independent synthesis and co-injection with crude quetiapine samples—allows for accurate identification and quantification of this process-related impurity at the 0.05–0.15% level [1]. Laboratories should procure the compound with a Certificate of Analysis including HPLC purity, identity confirmation by NMR and MS, and traceability to pharmacopeial standards (USP or EP) where feasible [2]. The compound is shipped under inert atmosphere with cold-chain packaging to preserve iminochloride integrity.

Medicinal Chemistry Derivatization: Electrophilic Iminochloride Scaffold for Focused Library Synthesis

Medicinal chemistry groups exploring structure–activity relationships (SAR) around the dibenzo[b,f][1,4]thiazepine core can exploit the electrophilic iminochloride at position 11 for parallel synthesis of C–N coupled analogs. Unlike the aryl chloride in clothiapine, which is inert to nucleophilic displacement under standard conditions, the target compound's iminochloride reacts cleanly with diverse primary and secondary amines in refluxing toluene or xylene in the presence of an inorganic base [1]. Researchers can generate focused libraries of 11-amino-substituted dibenzothiazepines for biological screening against dopamine, serotonin, and cannabinoid receptor panels, capitalizing on the scaffold's privileged status in CNS drug discovery [2]. Storage under inert atmosphere at −20 °C is strongly recommended to prevent hydrolytic degradation between synthetic campaigns.

Process Chemistry Development: Benchmarking Alternative Chlorination Methodologies for Green Chemistry Initiatives

Process R&D teams evaluating greener alternatives to POCl₃-based chlorination can use 11-chlorodibenzo[b,f][1,4]thiazepine as a benchmark intermediate. The Vilsmeier reagent method (BTC/DMF) achieves a 92% yield with reduced phosphorus waste, providing a direct comparator to the traditional POCl₃ method (92.6%) [1]. The lower melting point (110–111 °C) relative to the ketone precursor (265 °C) enables milder recrystallization conditions, reducing energy consumption in purification. Additionally, the compound's well-characterized impurity profile—with six known impurities identified and quantified by reverse-phase HPLC—provides a robust quality benchmark for evaluating new synthetic routes [2].

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